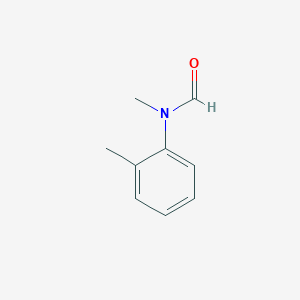

N,2'-Dimethylformanilide

Vue d'ensemble

Description

N,2’-Dimethylformanilide is an organic compound with the molecular formula C9H11NO. It is a derivative of formanilide, where the nitrogen atom is substituted with a methyl group and the aromatic ring is substituted with a methyl group at the ortho position. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,2’-Dimethylformanilide can be synthesized through the reaction of N-methylformamide with o-toluidine. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific method used.

Industrial Production Methods: In industrial settings, N,2’-Dimethylformanilide is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: N,2’-Dimethylformanilide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Secondary amines.

Substitution: Various substituted formanilides depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Solvent for Reactions

DMF is widely used as a solvent in various organic reactions due to its polar aprotic nature. It facilitates nucleophilic substitutions and other reactions by stabilizing charged intermediates. Its high boiling point (153 °C) allows it to be used in high-temperature reactions without evaporating.

Reagent for Synthesis

DMF serves as a reagent in the synthesis of various organic compounds, including amides and other nitrogen-containing compounds. It can participate in reactions such as:

- Formylation Reactions : DMF can be used to introduce formyl groups into organic molecules.

- Acylation Reactions : It acts as an acylating agent in the preparation of amides from amines and carboxylic acids.

Pharmaceutical Applications

Intermediate in Drug Synthesis

DMF is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to facilitate the formation of complex organic structures makes it valuable in drug development.

Case Study: Lidocaine Synthesis

Research has shown that DMF can be involved in the synthesis of lidocaine, a widely used local anesthetic. The reaction pathways often involve the formation of key intermediates that are crucial for the final product's efficacy .

Materials Science

Polymer Production

In materials science, DMF is employed as a solvent for polymerization processes. It helps dissolve various polymers, facilitating their processing into films, fibers, and coatings.

Case Study: Polyamide Production

DMF has been used in the production of polyamides through condensation reactions. The resulting materials exhibit excellent thermal stability and mechanical properties, making them suitable for engineering applications .

Environmental Considerations

Toxicology and Safety

While DMF has numerous applications, it is essential to consider its environmental impact and toxicity. Studies indicate that exposure to DMF can lead to adverse health effects, including skin irritation and potential reproductive toxicity . Regulatory agencies have established guidelines for safe handling and disposal.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Solvent for reactions | Stabilizes charged intermediates |

| Reagent for formylation/acylation | Key role in producing amides | |

| Pharmaceuticals | Intermediate in drug synthesis | Example: Lidocaine synthesis |

| Materials Science | Solvent for polymerization | Used in producing polyamides |

| Environmental Impact | Toxicity concerns | Regulated by safety guidelines |

Mécanisme D'action

The mechanism of action of N,2’-Dimethylformanilide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The formyl group can participate in hydrogen bonding and other interactions, influencing the reactivity of the compound. The pathways involved in its reactions include nucleophilic addition, elimination, and substitution mechanisms.

Comparaison Avec Des Composés Similaires

N,2’-Dimethylformanilide can be compared with other similar compounds such as:

N,N-Dimethylformamide: Both compounds have a formyl group, but N,N-Dimethylformamide has two methyl groups attached to the nitrogen atom, making it more polar and a better solvent.

N-(2,6-Dimethylphenyl)formamide: This compound has two methyl groups on the aromatic ring, which can influence its reactivity and physical properties.

Uniqueness: N,2’-Dimethylformanilide is unique due to the specific positioning of the methyl groups, which can affect its reactivity and interactions in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.

Activité Biologique

N,2'-Dimethylformanilide (DMF) is a compound that has garnered attention in various fields due to its biological activity. This article reviews the existing literature on DMF, focusing on its biological properties, mechanisms of action, and relevant case studies.

This compound is an organic compound with the molecular formula and a molecular weight of approximately 135.19 g/mol. It is structurally characterized by a formamide group attached to a dimethylphenyl ring. This structure contributes to its solubility and reactivity in biological systems.

Biological Activity

1. Mechanisms of Action

Research indicates that DMF exhibits various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : DMF has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in the liver .

- Antimicrobial Properties : Studies have demonstrated that DMF possesses antimicrobial activity against a range of pathogens. It has been particularly effective against Gram-positive bacteria and some fungi, suggesting potential applications in developing antimicrobial agents .

- Cytotoxic Effects : DMF has been investigated for its cytotoxic effects on various cancer cell lines. It has shown promising results in inhibiting the proliferation of certain tumor cells, indicating potential as an anticancer agent .

Case Studies

1. Cytotoxicity in Cancer Research

A notable study evaluated the cytotoxic effects of DMF on human breast cancer cell lines (MCF-7). The study found that DMF treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activation and PARP cleavage .

2. Antimicrobial Activity

In another study, DMF was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was determined to be 50 µg/mL, while E. coli exhibited resistance at concentrations up to 200 µg/mL. These results highlight the selective antimicrobial properties of DMF and its potential use as an antibacterial agent .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

N-methyl-N-(2-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8-5-3-4-6-9(8)10(2)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWSJNJIEHCOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577737 | |

| Record name | N-Methyl-N-(2-methylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131840-54-5 | |

| Record name | N-Methyl-N-(2-methylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.